An In-depth Technical Guide to 3-Phenyl-2-propenal: Chemical Properties and Structure
An In-depth Technical Guide to 3-Phenyl-2-propenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-2-propenal, commonly known as cinnamaldehyde (B126680), is an α,β-unsaturated aromatic aldehyde that is the primary contributor to the characteristic odor and flavor of cinnamon.[1][2][3] Occurring naturally, predominantly as the trans (E) isomer, it is a significant compound in the flavor and fragrance industries and has garnered substantial interest in the pharmaceutical and drug development sectors for its diverse biological activities.[1][4][5] This technical guide provides a comprehensive overview of the core chemical properties and structural features of 3-phenyl-2-propenal, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its extraction, synthesis, and analysis are presented, alongside an exploration of its engagement with key cellular signaling pathways, offering insights into its mechanism of action for drug development.
Chemical Structure and Identification
3-Phenyl-2-propenal is a member of the phenylpropanoid class of organic compounds, synthesized naturally via the shikimate pathway.[1] Its structure consists of a benzene (B151609) ring attached to a propenal moiety, with a conjugated double bond and an aldehyde functional group.[2][6] This conjugation is responsible for its distinct chemical reactivity and spectroscopic properties. The molecule exists as cis and trans stereoisomers, with the trans isomer being the more stable and naturally occurring form.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2E)-3-Phenylprop-2-enal[1] |
| Synonyms | Cinnamaldehyde, Cinnamic aldehyde, trans-Cinnamaldehyde, 3-Phenylacrolein, β-Phenylacrolein, Cassia aldehyde[1] |
| Chemical Formula | C₉H₈O[1] |
| Molecular Weight | 132.16 g/mol [1] |
| CAS Number | 14371-10-9 (trans-isomer)[1] |
| Appearance | Pale yellow, viscous oily liquid[1][3] |
| Odor | Strong, pungent, cinnamon-like[1][3] |
Physicochemical Properties
The physical and chemical properties of 3-phenyl-2-propenal are crucial for its handling, formulation, and application in various fields.
Table 2: Physicochemical Data of trans-Cinnamaldehyde
| Property | Value | Reference |
| Density | 1.0497 g/mL | [1] |
| Melting Point | -7.5 °C (18.5 °F; 265.6 K) | [1] |
| Boiling Point | 248 °C (478 °F; 521 K) | [1] |
| Flash Point | 71 °C (159.8 °F) | [7] |
| Refractive Index (n_D^20) | 1.6195 | [1] |
| Solubility in water | Slightly soluble | [1] |
| Solubility in organic solvents | Soluble in ether, chloroform; Miscible with alcohol and oils; Insoluble in petroleum ether. | [1] |
| Stability | Stable under dry, cool, and dark conditions. Slowly oxidizes in air and light to form cinnamic acid. | [1] |
| Reactivity | As an α,β-unsaturated aldehyde, it can undergo various reactions, making it a useful intermediate for synthesizing other compounds. | [3] |
Spectroscopic Data
The spectroscopic signature of 3-phenyl-2-propenal is fundamental for its identification and structural elucidation.
Table 3: Spectroscopic Data for trans-Cinnamaldehyde
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 9.69 (1H, d, J=7.6 Hz, -CHO), 7.52 (2H, m, Ar-H), 7.42 (3H, m, Ar-H), 7.48 (1H, d, J=16.0 Hz, C₆H₅-CH=), 6.72 (1H, dd, J=16.0, 7.6 Hz, =CH-CHO) |
| ¹³C NMR | δ (ppm): 193.8 (-CHO), 152.8 (C₆H₅-CH=), 134.3 (Ar-C), 131.2 (Ar-CH), 129.2 (Ar-CH), 128.6 (Ar-CH), 128.5 (=CH-CHO) |
| IR (cm⁻¹) | ~3027 (Ar C-H stretch), ~2819, 2748 (aldehyde C-H stretch), ~1678 (C=O stretch, conjugated), ~1625 (C=C stretch), ~1450, 1495 (Ar C=C stretch), ~970 (trans C-H bend) |
| UV-Vis (in ethanol) | λ_max_ ≈ 280-290 nm |
Experimental Protocols
Extraction of Cinnamaldehyde from Cinnamon Bark by Steam Distillation
This method is commonly used for the isolation of essential oils from plant materials.[3]
Methodology:
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Preparation: Grind cinnamon bark to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Place the ground cinnamon bark in a round-bottom flask with water. Assemble a steam distillation apparatus, connecting the flask to a condenser and a collection flask.
-
Distillation: Heat the flask to generate steam. The steam will pass through the cinnamon bark, carrying the volatile cinnamaldehyde with it.
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Condensation and Collection: The steam and cinnamaldehyde vapor mixture is then cooled in the condenser, and the resulting liquid (distillate), an emulsion of cinnamaldehyde and water, is collected.
-
Separation: Transfer the distillate to a separatory funnel. Extract the cinnamaldehyde using an organic solvent such as dichloromethane (B109758) or ether.
-
Drying and Solvent Removal: Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate. Remove the solvent under reduced pressure to obtain pure cinnamaldehyde.
Synthesis of 3-Phenyl-2-propenal via Aldol (B89426) Condensation
An early and common laboratory synthesis involves the base-catalyzed aldol condensation of benzaldehyde (B42025) and acetaldehyde (B116499).[1]
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer, cool a mixture of benzaldehyde and acetaldehyde in a suitable solvent (e.g., ethanol/water) in an ice bath.
-
Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the cooled mixture while stirring. Maintain a low temperature to control the reaction.
-
Reaction Progression: Continue stirring for a specified period to allow the condensation reaction to complete.
-
Workup: Neutralize the reaction mixture with a dilute acid. Extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Purify the crude product by vacuum distillation to obtain pure 3-phenyl-2-propenal.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified cinnamaldehyde in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid cinnamaldehyde between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of cinnamaldehyde in a UV-transparent solvent, such as ethanol.
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning through the appropriate wavelength range (e.g., 200-400 nm).
Signaling Pathway Interactions
In the context of drug development, 3-phenyl-2-propenal has been shown to modulate several key cellular signaling pathways, primarily implicated in cancer and inflammation.
Anti-inflammatory and Anti-cancer Pathways
Cinnamaldehyde exerts its biological effects by interacting with multiple signaling cascades. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses.[1][3] By suppressing NF-κB, cinnamaldehyde can downregulate the expression of pro-inflammatory cytokines.
In cancer research, cinnamaldehyde has been demonstrated to affect pathways crucial for cell survival and proliferation, such as the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-activated protein kinase) pathways.[8][9] Inhibition of the PI3K/AKT pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).[8] The MAPK pathway, which is involved in cell proliferation, differentiation, and survival, is another target of cinnamaldehyde.
Furthermore, cinnamaldehyde has been observed to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[1]
Caption: Cinnamaldehyde's interaction with key signaling pathways.
Logical Workflow for Drug Development Application
The exploration of 3-phenyl-2-propenal as a potential therapeutic agent follows a structured workflow from initial identification to potential clinical application.
Caption: A logical workflow for the development of cinnamaldehyde as a drug candidate.
Conclusion
3-Phenyl-2-propenal is a versatile molecule with well-defined chemical and structural properties. Its rich chemistry, coupled with its ability to modulate key biological pathways, makes it a compound of significant interest for drug development, particularly in the areas of oncology and inflammatory diseases. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this promising natural product. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.
References
- 1. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. 2-Propenal, 3-phenyl- [webbook.nist.gov]
- 6. 2-(Acetylamino)-3-phenyl-2-propenoic acid(5469-45-4) 13C NMR spectrum [chemicalbook.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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